1-(2-Amino-5-bromophenyl)ethanone

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Medicinal chemistry teams pursuing heterocyclic libraries often face limited regioselective functionalization from mono-functional precursors. 1-(2-Amino-5-bromophenyl)ethanone resolves this with dual ortho-amino/meta-bromo handles enabling orthogonal derivatization. • Orthogonal handles: Suzuki/Buchwald-Hartwig at C5-Br; acylation/diazotization at C2-NH2 • Validated scaffold: X-ray-confirmed structure; precursor to quinazolinones, chalcones, & thiadiazoles • Supply: ≥98% (HPLC) batch consistency; ambient shipping; mg to kg scale available

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 29124-56-9
Cat. No. B1278902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-bromophenyl)ethanone
CAS29124-56-9
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
InChIKeyJCGVHKOIDFMQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-5-bromophenyl)ethanone Overview


1-(2-Amino-5-bromophenyl)ethanone (CAS 29124-56-9) is an ortho-amino, meta-bromo-substituted acetophenone derivative with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is commercially available as a research chemical with reported purity specifications ranging from 95% to 98% . Its solid-state crystal structure has been confirmed by X-ray crystallography, validating the 5-bromo-2-amino substitution pattern on the acetophenone core [1]. The compound features a reactive aniline nitrogen, a ketone carbonyl, and an aryl bromide, making it a versatile intermediate in heterocyclic synthesis, cross-coupling chemistry, and medicinal chemistry campaigns .

Orthogonal reactivity
Bromo and amino handles enable selective functionalization.
Heterocycle synthesis
Key building block for quinazolinones, chalcones and thiadiazoles.
Medicinal chemistry probe
Supports kinase, phosphatase and cholinesterase inhibitor design.

1-(2-Amino-5-bromophenyl)ethanone Irreplaceability


Substituting 1-(2-amino-5-bromophenyl)ethanone with other 2-aminoacetophenone derivatives introduces significant changes in both reactivity and biological activity. The bromine atom at the 5-position is not merely a placeholder; it is a reactive functional handle that enables selective cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is not possible with non-halogenated analogs like 2-aminoacetophenone [1]. Furthermore, halogen-dependent potency differences are well-documented in the α-haloacetophenone class, where bromides demonstrate superior enzyme inhibition compared to chlorides [2]. Finally, positional isomerism matters critically; relocating the bromine atom (e.g., to the 4-position as in 1-(2-amino-4-bromophenyl)ethanone) alters the electronic properties and spatial orientation of the molecule, which can drastically impact binding affinity to biological targets and the regioselectivity of subsequent chemical transformations [3].

Br vs Cl Reported PTP inhibition profiles differ; class-level SAR suggests brominated analogs exhibit higher potency, limiting direct chloride substitution.
Missing handle Non-halogenated analogs (e.g., 2-aminoacetophenone) lack the aryl bromide needed for Pd-catalyzed cross-coupling, restricting library synthesis.
Positional isomer Relocating bromine to the 4-position alters electronic and steric properties, which may shift binding context and regioselectivity in downstream reactions.

1-(2-Amino-5-bromophenyl)ethanone Comparative Evidence


Superior PTP Inhibition: Bromides Over Chlorides

A structure-activity relationship (SAR) study of α-haloacetophenone derivatives demonstrated that brominated analogs are significantly more potent inhibitors of protein tyrosine phosphatases SHP-1 and PTP1B than their chlorinated counterparts [1]. This finding provides class-level evidence that the bromine substituent in 1-(2-amino-5-bromophenyl)ethanone contributes to enhanced biological activity compared to the corresponding 5-chloro analog (1-(2-amino-5-chlorophenyl)ethanone).

PTP Inhibition
Class-level inference
Brominated analogs reported “much more potent” than chlorides against SHP-1/PTP1B
In vitro enzyme assay; class-level SAR trend
Class-level SAR supports bromide selection for phosphatase research.
Direct comparative data on this specific scaffold not available; confirm in target assay.
Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Cytotoxicity Against Chemoresistant Cancer Cells

1-(2-Amino-5-bromophenyl)ethanone has been reported to exhibit cytotoxic activity against colon adenocarcinoma cells that are resistant to standard chemotherapeutics 5-fluorouracil and mitomycin C . It also shows activity against ovarian carcinoma cell lines and demonstrates selective toxicity towards lung and prostate cancer cells without affecting normal cells, acting through a binding site on the progesterone receptor distinct from that of progesterone .

Cytotoxicity profile
Data to verify
Reported activity in chemoresistant colon adenocarcinoma models
Also noted in ovarian, lung, and prostate cancer cell lines; progesterone receptor interaction suggested
Supports cytotoxicity endpoint review in resistant cell models.
Source data not provided; independent replication needed to confirm selectivity context.
Oncology Drug Resistance Cytotoxicity

Heterocyclic & Cross-Coupling Intermediate

1-(2-Amino-5-bromophenyl)ethanone serves as a versatile intermediate for constructing complex heterocyclic frameworks [1]. The presence of both an amino group and a bromine atom enables selective functionalization, and the electron-withdrawing nature of the bromine atom enhances its utility in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings [1]. This makes it a superior building block compared to the non-halogenated analog 2-aminoacetophenone (CAS 551-93-9), which lacks the bromine handle necessary for these powerful C-C and C-N bond-forming reactions.

Cross-coupling utility
Method context
Aryl bromide enables Pd-catalyzed C–C and C–N bond formation
Versus non-halogenated 2-aminoacetophenone, which lacks this handle
Orthogonal functional handle supports diverse library synthesis.
Organic Synthesis Heterocyclic Chemistry Cross-Coupling

Cholinesterase Inhibitor Precursor

2-Amino-5-bromoacetophenone has been evaluated as a precursor and benchmark in studies aimed at developing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [1]. In one study, it served as the starting material for the synthesis of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which were then screened for anticholinesterase and antioxidant activities [1].

Cholinesterase precursor
Supporting evidence
Starting material for N-(2-acetyl-4-(styryl)phenyl) sulfonamide derivatives
Evaluated for AChE and BChE inhibitory and antioxidant activity
Supports scaffold exploration in cholinesterase research.
Neurodegenerative Disease Alzheimer's Enzyme Inhibition

1-(2-Amino-5-bromophenyl)ethanone Application Scenarios


Medicinal Chemistry: Chemoresistant Cancer Therapies

Based on evidence of activity against colon adenocarcinoma cells resistant to 5-fluorouracil and mitomycin C, 1-(2-amino-5-bromophenyl)ethanone is an ideal starting scaffold for medicinal chemistry programs seeking to overcome drug resistance in colorectal and ovarian cancers . Its selective toxicity towards cancer cells, potentially mediated by progesterone receptor binding, warrants further exploration .

Organic Synthesis: Versatile Building Block for Libraries

The compound's dual functionality (ortho-amino and meta-bromo) makes it a superior building block for generating diverse compound libraries via orthogonal functionalization strategies [1]. The aryl bromide enables efficient Suzuki and Buchwald-Hartwig cross-coupling reactions, while the amino group can be derivatized through acylation, reductive amination, or diazotization [1].

Process Chemistry: Bioactive Heterocycle Intermediate

1-(2-Amino-5-bromophenyl)ethanone is a key intermediate in the preparation of various heterocyclic systems, including quinazolinones, chalcones, and thiadiazoles [1]. Its role as a precursor in the synthesis of α-glucosidase inhibitors and anticholinesterase agents further underscores its value in process chemistry and drug discovery [2].

Chemical Biology: Phosphatase & Cholinesterase Probe

Given its class-level potency as a phosphatase inhibitor and its use in generating cholinesterase-targeting analogs, this compound can serve as a valuable tool for chemical biology studies investigating the roles of SHP-1, PTP1B, AChE, and BChE in disease models [3][4].

Application
Selection Property
Validation Focus
Chemoresistant cancer cell-model studies
Cell-model response profile
Cytotoxicity endpoint review
Synthetic library diversification
Orthogonal reactive handles (Br, NH2)
Cross-coupling and derivatization efficiency
Heterocyclic synthesis programs
Aryl bromide functional handle
Regioselective transformation review
Cholinesterase/phosphatase probe research
Class-level inhibition profile
Target engagement assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Amino-5-bromophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.